molecular formula C7H18Cl2N4 B061752 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride CAS No. 162696-05-1

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

Cat. No.: B061752
CAS No.: 162696-05-1
M. Wt: 229.15 g/mol
InChI Key: SCYHILJFOFBJDF-UHFFFAOYSA-N
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Description

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N4. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has significant potential in drug development and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. One common method includes the reaction of piperidine with formaldehyde and ammonium chloride, followed by the addition of cyanamide to form the carboximidamide group. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit the binding of certain proteins or enzymes, thereby affecting their activity. The compound may also interact with cellular pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile building block and its potential in drug development make it a valuable compound in scientific research .

Properties

IUPAC Name

4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4.2ClH/c8-5-6-1-3-11(4-2-6)7(9)10;;/h6H,1-5,8H2,(H3,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYHILJFOFBJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936726
Record name 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162696-05-1
Record name 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162696-05-1
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